REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[C:6]([CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.Cl>CC(O)=O>[N:1]1[C:10]2[C:5](=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude product mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=C(C=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |